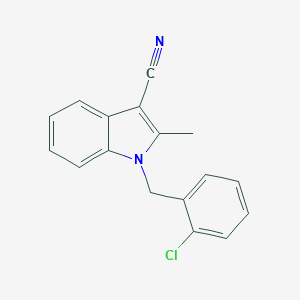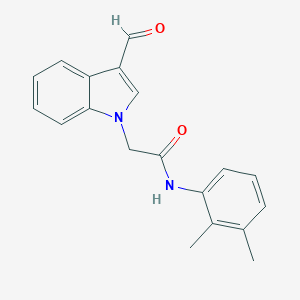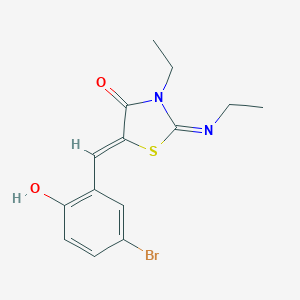![molecular formula C14H10F3NO2S B297798 (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a member of the thiazolidinedione family of compounds, which are known for their insulin-sensitizing properties.
Aplicaciones Científicas De Investigación
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glycemic control. In cancer research, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. This compound binds to PPARγ and activates its transcriptional activity, leading to improved insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include improved insulin sensitivity, glucose uptake, and lipid metabolism. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for precise and reproducible experiments. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
For (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to optimize the synthesis method of this compound and to develop safer and more effective derivatives of the compound.
Métodos De Síntesis
The synthesis of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-amino-3-butenoic acid to form the Schiff base, which is then cyclized to form the thiazolidine ring. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been extensively studied and optimized to yield high purity and yield of this compound.
Propiedades
Fórmula molecular |
C14H10F3NO2S |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H10F3NO2S/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8+ |
Clave InChI |
DEGQYIMURBHLSE-DHZHZOJOSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
SMILES canónico |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)
